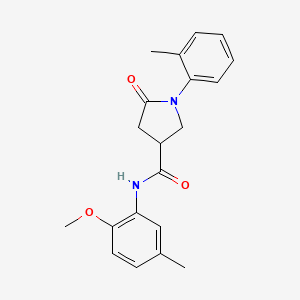![molecular formula C16H14N4O3S B5566654 3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)
3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives like 3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate often involves multistep synthetic pathways that may include the formation of Schiff bases, use of bismuth compounds, and reactions involving sulfonamide groups. For instance, tris(3-methylphenyl)bismuth bis(3,4-dimethylbenzenesulfonate) synthesis through reactions involving tris(3-methylphenyl)bismuth, dimethylbenzenesulfonic acid, and hydrogen peroxide showcases the complexity and specificity of synthetic routes for similar compounds (Sharutin & Sharutina, 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by their unique triazole ring, which can engage in various bonding and interactions. X-ray diffraction analysis often reveals the detailed geometry, including bond lengths and angles, and the arrangement of functional groups that influence the compound's reactivity and interactions. The structure of similar compounds, such as methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate, determined by single-crystal X-ray diffraction, highlights the structural complexity and potential for disorder within these molecules (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Triazole derivatives exhibit a range of chemical behaviors, including the ability to form complexes, engage in substitution reactions, and act as ligands. The synthesis and conformational analysis of sterically congested imidazolidinone derivatives showcase the chemical versatility and reactivity of compounds within this family (Alswaidan et al., 2014).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. Techniques like X-ray diffraction and thermal analysis provide insights into the crystalline structure and stability of these compounds. For example, the crystal structure analysis of sterically congested imidazolidinone derivatives offers insights into the impact of molecular conformation on physical properties (Alswaidan et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
A study by Lakshman et al. (2014) detailed the facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, including mechanisms and synthetic applications. This work underscores the utility of related compounds in peptide synthesis for amide-bond formation, highlighting their versatility in reactions with alcohols under mild conditions to produce a series of nucleoside-like compounds and substrates for nucleophilic substitution reactions (Lakshman et al., 2014).
Corrosion Inhibition
Ehsani et al. (2015) investigated the inhibitory effect of synthesized 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate on the corrosion of stainless steel in acidic media. The compound exhibited excellent inhibiting properties, with efficiency increasing with concentration. The study provided insights into the adsorption mechanism and the potential application of similar compounds in corrosion protection (Ehsani et al., 2015).
Antioxidant and Corrosion Inhibitors for Lubricating Oils
Habib et al. (2014) synthesized derivatives including 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate and evaluated them as antioxidants and corrosion inhibitors for lubricating oil. Some compounds exhibited high antioxidant activity, suggesting their applicability in enhancing the performance and longevity of lubricating oils (Habib et al., 2014).
Biomedical Research
Sumrra et al. (2021) focused on the computational investigation of molecular structures, cholinesterase inhibition, and antibacterial activities of triazole Schiff bases endowed with metal chelates. This study revealed that the synthesized compounds, including Schiff bases and their metal complexes, displayed significant inhibitory activity against cholinesterases and exhibited notable antibacterial properties, demonstrating the potential of such compounds in therapeutic applications (Sumrra et al., 2021).
Safety and Hazards
The safety of 1,2,4-triazole derivatives, including “3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate”, was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-13-5-7-16(8-6-13)24(21,22)23-15-4-2-3-14(9-15)10-19-20-11-17-18-12-20/h2-12H,1H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXFSCZTXZEAOM-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)
![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5566615.png)
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5566627.png)

![(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)
![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5566661.png)
![(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5566673.png)
![methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5566677.png)